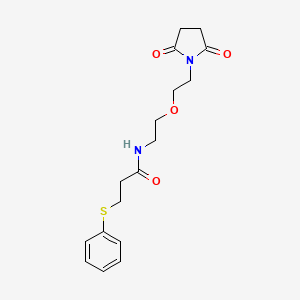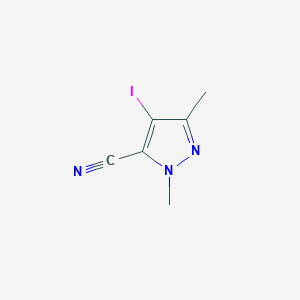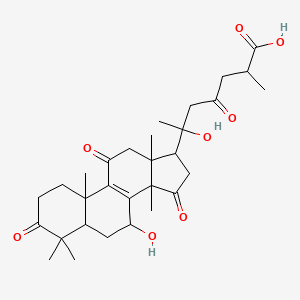
4-(difluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(difluoromethyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . The “difluoromethyl” group attached to the imidazole ring suggests the presence of two fluorine atoms attached to a carbon atom .
Synthesis Analysis
Difluoromethylation is a key process in the synthesis of many organic compounds, including those containing an imidazole ring . The process often involves the use of difluoromethylation reagents and can be achieved through various methods such as nucleophilic, electrophilic, and radical difluoromethylation .Molecular Structure Analysis
While specific structural data for “4-(difluoromethyl)-1H-imidazole” was not found, similar compounds have been analyzed using techniques like 1H NMR and HRMS . X-ray diffraction is also commonly used to determine the crystal structure of such compounds .Chemical Reactions Analysis
Difluoromethylation reactions are key in the modification of organic compounds . These reactions can be nucleophilic, electrophilic, or radical in nature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The 4-difluoromethyl pyrazole, which shares a similar structure with 4-(difluoromethyl)-1H-imidazole, holds potential applications in medicinal chemistry . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Agrochemicals
The unique chemical and physical properties of 4-difluoromethyl pyrazole make it potentially useful in the field of agrochemicals . The difluoromethyl group can enhance the reactivity and lipophilicity of the parent molecule .
Materials Science
4-difluoromethyl pyrazole also has potential applications in materials science . The difluoromethyl group can significantly influence the parent molecule’s properties, making it a valuable component in the synthesis of new materials .
Anti-inflammatory Properties
Derivatives of 4-difluoromethyl pyrazole have shown potential to display several biological activities, including anti-inflammatory properties . This makes it a promising compound for the development of new anti-inflammatory drugs .
Antibacterial and Antifungal Properties
In addition to anti-inflammatory properties, derivatives of 4-difluoromethyl pyrazole also exhibit antibacterial and antifungal properties . This suggests potential applications in the development of new antibacterial and antifungal drugs .
Anticancer Properties
4-difluoromethyl pyrazole derivatives have shown potential anticancer properties . The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .
Hydrogen Bond Donor
Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property can be exploited in various chemical reactions and processes .
Late-stage Difluoromethylation
4-(difluoromethyl)-1H-imidazole can be used in late-stage difluoromethylation processes . This involves the formation of X–CF2H bond where X is C (sp), C (sp2), C (sp3), O, N or S .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This suggests that 4-(difluoromethyl)-1H-imidazole may also target this enzyme or other enzymes in related biochemical pathways.
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites, thereby inhibiting the function of the target enzymes . The presence of the difluoromethyl group may enhance the binding affinity of the compound to its targets .
Pharmacokinetics
The presence of the difluoromethyl group in similar compounds has been observed to enhance lipophilicity and metabolic stability , which are critical considerations in drug design and could impact the bioavailability of 4-(difluoromethyl)-1H-imidazole.
Result of Action
Based on the potential inhibition of succinate dehydrogenase or related enzymes, it can be inferred that the compound may disrupt energy production within cells, leading to cellular dysfunction .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds
Direcciones Futuras
Propiedades
IUPAC Name |
5-(difluoromethyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)3-1-7-2-8-3/h1-2,4H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHGAHPREAELBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196303-69-2 |
Source


|
| Record name | 4-(difluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)
![3,4-Dihydro-1H-isochromen-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2562272.png)


![ethyl 4-{[(3-isopropoxypropyl)amino]carbonyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2562277.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)

![3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2562281.png)
![(3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B2562282.png)



